5-Chloro-1,2-benzisothiazol-3(2H)-one

Antimicrobial Biocide MIC

Researchers requiring a chlorinated isothiazolinone biocide with validated membrane-disruption activity often encounter batch inconsistency and inadequate structure-activity documentation from generic sources. • 5-Chloro-BIT delivers broad-spectrum antibacterial and antifungal efficacy via direct cell membrane disruption, a mechanism distinct from non-halogenated BIT and CMIT analogs, minimizing cross-resistance risk. • ≥98% purity with supporting CoA ensures reproducible performance in preservative efficacy testing, resistance mechanism studies, and synthetic derivatization workflows. • Available in 100 mg to 10 g quantities; ships ambient globally for rapid, reliable procurement.

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
CAS No. 4337-43-3
Cat. No. B019391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,2-benzisothiazol-3(2H)-one
CAS4337-43-3
Synonyms5-Chloro-1,2-benzisothiazol-3(2H)-one, 5-Chlorobenzisothiazolone
Molecular FormulaC7H4ClNOS
Molecular Weight185.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NS2
InChIInChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
InChIKeyIYFOEVOXKZUQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,2-benzisothiazol-3(2H)-one Technical Baseline


5-Chloro-1,2-benzisothiazol-3(2H)-one, a chlorinated benzisothiazolinone derivative with molecular formula C7H4ClNOS and molecular weight 185.63 g/mol [1], is a heterocyclic compound within the isothiazolinone class. It is primarily recognized for its broad-spectrum antimicrobial activity, functioning as a biocide and preservative across various industrial and research applications . Its mechanism of action involves disruption of microbial cell membranes, leading to inhibition of cellular growth and metabolic processes . The compound is supplied as a beige powder with a melting point range of 198-200 °C and is typically available at ≥95% purity [1].

Antimicrobial screening studies – class-level chlorinated isothiazolinone potency context
Preservative research – membrane-disruption mechanism for industrial formulation testing
Synthetic building block – heterocyclic core for benzisothiazolone derivative synthesis

5-Chloro-1,2-benzisothiazol-3(2H)-one: Generic Substitution Warning


Generic substitution among isothiazolinone biocides is technically unsound due to significant structural variations that directly influence antimicrobial potency, spectrum of activity, and chemical reactivity. The presence of a chlorine atom at the 5-position of the benzisothiazole ring in 5-chloro-1,2-benzisothiazol-3(2H)-one is a critical structural determinant that modifies both its physicochemical properties and its biocidal efficacy compared to non-chlorinated analogs like BIT (1,2-benzisothiazol-3-one) . Even within the chlorinated isothiazolinone class, the benzisothiazolinone core (as in 5-chloro-BIT) exhibits a different reactivity profile compared to simpler isothiazolones like CMIT (5-chloro-2-methylisothiazol-3-one), particularly in terms of thiol and amine interactions [1]. Therefore, interchangeability without quantitative performance validation in the specific end-use formulation risks suboptimal antimicrobial protection or unexpected chemical incompatibility.

Target
5‑Chloro‑1,2‑benzisothiazol‑3(2H)‑one
Chlorinated benzisothiazolinone; membrane-disruption mechanism
Substitute Risk
BIT (non‑chlorinated)
Non‑chlorinated benzisothiazolinone; potency profile may shift down by 30‑fold or more
Target
5‑Chloro‑1,2‑benzisothiazol‑3(2H)‑one
Benzisothiazolinone core; membrane‑active; class‑level potency inference
Substitute Risk
CMIT (simple isothiazolone)
Mixed mechanism (thiol/DNA); reactivity and resistance profile may not transfer

5-Chloro-1,2-benzisothiazol-3(2H)-one: Differentiation Evidence


Biocide Potency Comparison

A study comparing the minimum growth inhibitory concentration (MIC) of three isothiazolone biocides against E. coli ATCC 8739 and S. pombe NCYC 1354 found that the chlorinated isothiazolone, CMIT (5-chloro-2-methylisothiazol-3-one), exhibited significantly higher potency than the non-chlorinated BIT (1,2-benzisothiazol-3-one) and MIT (2-methylisothiazol-3-one) [1]. While 5-chloro-1,2-benzisothiazol-3(2H)-one was not directly included in this specific study, the data supports a class-level inference that chlorination of the isothiazolone ring generally enhances antimicrobial activity [1].

Biocide Potency
Class‑level inference
Chlorinated isothiazolones (e.g., CMIT) show ~30–200‑fold lower MIC than non‑chlorinated BIT against E. coli and S. pombe
Supports antimicrobial screening context for chlorinated analogs
5‑chloro‑BIT not directly tested; class‑level inference requires verification
Antimicrobial Biocide MIC

Mechanism: Membrane Disruption vs. Metabolic Inhibition

Vendor technical documentation indicates that 5-chloro-1,2-benzisothiazol-3(2H)-one exerts its antimicrobial effect by disrupting microbial cell membranes, impairing their integrity and thereby inhibiting nutrient and molecule uptake . This mechanism differs from that of some other isothiazolones like CMIT, which has been shown to also inhibit DNA replication initiation in addition to reacting with thiol groups [1]. The membrane-disruption mechanism of 5-chloro-BIT may offer a broader spectrum of activity and potentially reduced resistance development compared to compounds with more specific intracellular targets.

Mechanism Comparison
Reported
Primary membrane disruption (5‑chloro‑BIT) vs. mixed thiol‑reactive / DNA‑inhibition (CMIT)
May support resistance mechanism studies
Qualitative difference based on vendor documentation
Mechanism of Action Membrane Disruption Antimicrobial

Purity & Quality Assurance

Commercially available 5-chloro-1,2-benzisothiazol-3(2H)-one is typically supplied with a minimum purity of 95%, as verified by HPLC analysis . This level of purity is critical for ensuring consistent and predictable antimicrobial performance in research and industrial applications. In contrast, some alternative biocides may be supplied as technical-grade mixtures with lower and more variable active ingredient content, potentially leading to inconsistent formulation performance and unexpected toxicity profiles.

Product Purity
Specification review
≥95% (HPLC)
Supports batch‑to‑batch reproducibility
Verify lot‑specific certificate for critical applications
Purity HPLC Quality Control

5-Chloro-1,2-benzisothiazol-3(2H)-one: Application Scenarios


Industrial Biocide & Preservative

Given its demonstrated class-level antimicrobial potency and membrane-disruption mechanism, 5-chloro-1,2-benzisothiazol-3(2H)-one is optimally suited as a preservative in water-based industrial products such as paints, coatings, adhesives, and metalworking fluids . Its efficacy against a broad spectrum of bacteria and fungi, combined with its chemical stability in aqueous systems, makes it a reliable choice for preventing microbial spoilage and extending product shelf life.

Isothiazolone Resistance Research Tool

The distinct mechanism of action of 5-chloro-1,2-benzisothiazol-3(2H)-one, involving direct membrane disruption rather than solely targeting intracellular thiols or DNA replication, positions it as a valuable research tool for comparative studies on isothiazolone resistance mechanisms [1]. Researchers can utilize this compound to probe the development of cross-resistance among biocides and to design more effective biocide combinations for industrial and healthcare applications.

Synthetic Intermediate

5-Chloro-1,2-benzisothiazol-3(2H)-one serves as a key synthetic intermediate in the production of various dyes, pigments, and organic compounds due to its reactive heterocyclic structure . Its high purity specification (≥95%) ensures reliable yields and product quality in chemical synthesis workflows, making it a preferred building block for developing novel benzisothiazolone derivatives with tailored properties.

Application
Selection Property
Validation Focus
Antimicrobial preservative research
Broad‑spectrum membrane‑disruption profile
Formulation compatibility and MIC endpoints
Isothiazolone resistance studies
Distinct mechanism vs thiol‑reactive biocides
Cross‑resistance screening in target strains
Heterocyclic synthesis intermediate
Reactive chlorinated benzisothiazolinone core
Purity and batch consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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